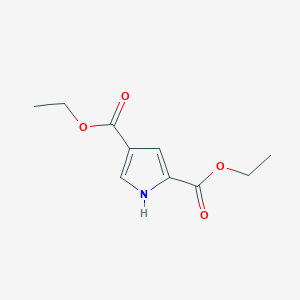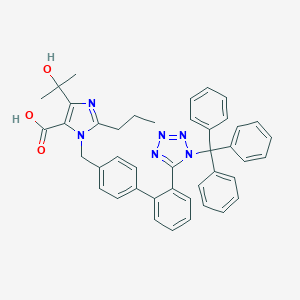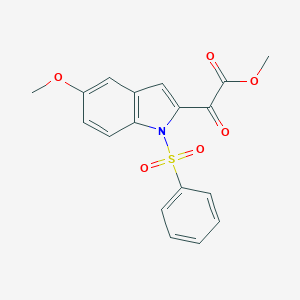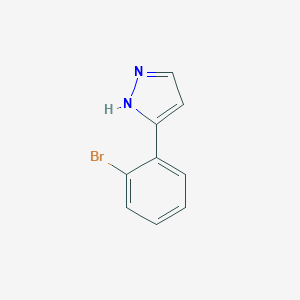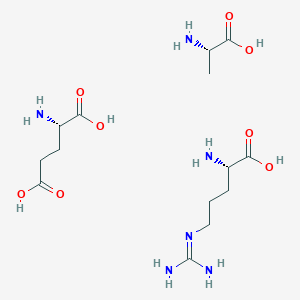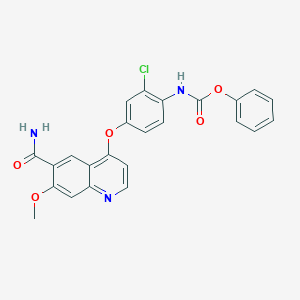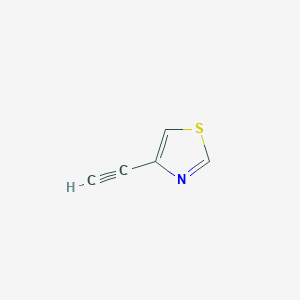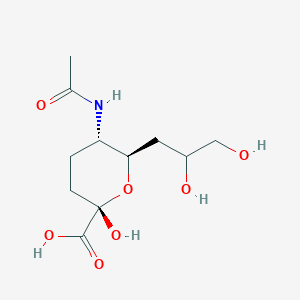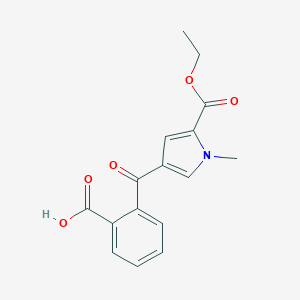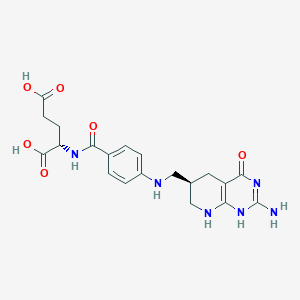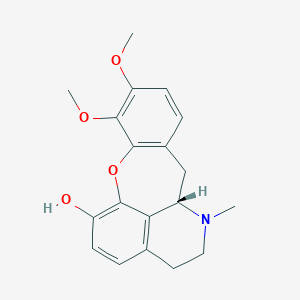
(+)-Sarcophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Sarcophylline is a natural product that belongs to the group of oxindole alkaloids. It is found in various plants, including Uncaria rhynchophylla, which is commonly used in traditional Chinese medicine. (+)-Sarcophylline has been the subject of numerous scientific studies due to its potential therapeutic properties.
Scientific Research Applications
Alkaloid Identification and Isolation
Chemical investigation of certain plant species has led to the isolation of various alkaloids, including (+)-Sarcophylline. This process involves extensive spectroscopic and chemical methods to elucidate the structures of these compounds. One study focused on the isolation of 35 alkaloids from Sarcocapnos enneaphylla, identifying (+)-Sarcophylline as one of the new cularines isolated. The detailed structural analysis of these alkaloids contributes significantly to the field of phytochemistry and enhances our understanding of plant-derived chemical compounds (Tojo, Domínguez, & Castedo, 1991).
Pharmacological Profiling in Drug Discovery
In the broader context of drug discovery, pharmaceutical profiling plays a pivotal role in identifying 'drug-like' properties of compounds, including alkaloids like (+)-Sarcophylline. Research in this area focuses on assessing crucial properties such as solubility, permeability, lipophilicity, and stability, which are essential for the successful development of new drugs. This pharmaceutical profiling strategy aids in the efficient planning of discovery experiments, improving property liabilities, and selecting the best candidates for further development (Kerns & Di, 2003).
Anti-Diabetic Potential
One specific application of alkaloids, potentially including (+)-Sarcophylline, is in the exploration of their antidiabetic potential. For instance, a study evaluated the antidiabetic activity of steroidal alkaloids isolated from Sarcococca saligna in animal models. The research demonstrated significant hypoglycemic effects and improvements in diabetes-associated complications, paving the way for further investigation into the therapeutic potential of these compounds in diabetes management (Jan et al., 2018).
Anticancer Effects and Aromatase Inhibition
Steroidal alkaloids, possibly including (+)-Sarcophylline, have also been researched for their potential in cancer treatment. A study isolated various alkaloids from Sarcococca saligna to examine their anticancer effects, specifically focusing on their ability to inhibit the aromatase enzyme, which is significant in postmenopausal breast cancer. The study utilized molecular docking simulations to understand the interaction between these alkaloids and the enzyme, revealing promising results and suggesting the potential of these compounds in developing new anticancer agents (Ali et al., 2020).
properties
CAS RN |
112547-16-7 |
|---|---|
Product Name |
(+)-Sarcophylline |
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol |
InChI |
InChI=1S/C19H21NO4/c1-20-9-8-11-4-6-14(21)18-16(11)13(20)10-12-5-7-15(22-2)19(23-3)17(12)24-18/h4-7,13,21H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
KMGQDULSBFBCAR-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O |
SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





